REACTION_CXSMILES
|
[S:1]([CH2:4][C:5]([CH2:12][S:13]C#N)([CH2:8][S:9]C#N)[CH2:6][CH3:7])C#N.S1C=CSS1.[H-].[Al+3].[Li+].[H-].[H-].[H-]>C(OCC)C>[CH2:6]([C:5]([CH2:12][SH:13])([CH2:8][SH:9])[CH2:4][SH:1])[CH3:7] |f:2.3.4.5.6.7|
|
Name
|
Compound 3
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S(C#N)CC(CC)(CSC#N)CSC#N
|
Name
|
trithiol
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S1SSC=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[H-].[Al+3].[Li+].[H-].[H-].[H-]
|
Name
|
compound 3
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
S(C#N)CC(CC)(CSC#N)CSC#N
|
Name
|
|
Quantity
|
0.89 g
|
Type
|
reactant
|
Smiles
|
[H-].[H-].[H-].[H-].[Li+].[Al+3]
|
Name
|
three
|
Quantity
|
50 mL
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
C(C)OCC
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-5 °C
|
Type
|
CUSTOM
|
Details
|
while stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
The reaction continued stir for 3 h at −5° C.
|
Duration
|
3 h
|
Type
|
CUSTOM
|
Details
|
brought to room temperature
|
Type
|
STIRRING
|
Details
|
stirred overnight
|
Duration
|
8 (± 8) h
|
Type
|
TEMPERATURE
|
Details
|
The reaction was cooled
|
Type
|
CUSTOM
|
Details
|
then quenched by the slow addition of saturated ammonium chloride (20 mL)
|
Type
|
CUSTOM
|
Details
|
Solids were removed via vacuum filtration, and 2 M HCl (20 mL)
|
Type
|
ADDITION
|
Details
|
was added to the mother liquor
|
Type
|
EXTRACTION
|
Details
|
The product, 4, was extracted into ethyl ether (3×50 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous Na2SO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
to yield a light yellow oil, which
|
Type
|
CUSTOM
|
Details
|
crystallized
|
Type
|
TEMPERATURE
|
Details
|
upon cooling
|
Name
|
|
Type
|
|
Smiles
|
C(C)C(CS)(CS)CS
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |